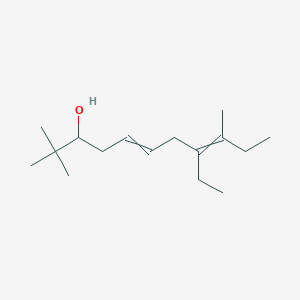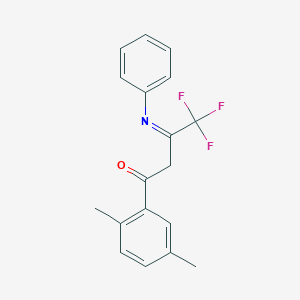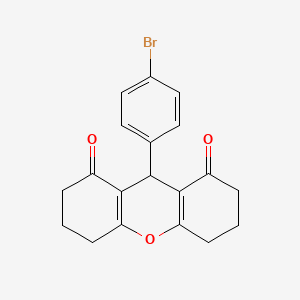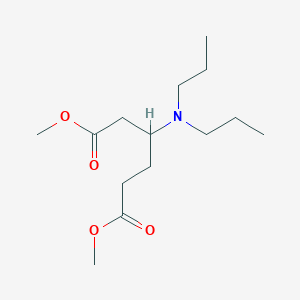![molecular formula C20H15NO B14199797 (2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one CAS No. 913814-01-4](/img/structure/B14199797.png)
(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one is an organic compound that belongs to the class of imines This compound is characterized by the presence of an imine group (C=N) attached to an acenaphthylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one typically involves the condensation reaction between 2,6-dimethylaniline and acenaphthenequinone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. The purification process can be streamlined by employing techniques such as high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC).
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of acenaphthenequinone derivatives.
Reduction: Formation of (2E)-2-[(2,6-Dimethylphenyl)amino]acenaphthylen-1(2H)-one.
Substitution: Formation of substituted acenaphthylene derivatives.
Scientific Research Applications
(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and organic semiconductors.
Mechanism of Action
The mechanism of action of (2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, its antimicrobial activity may be attributed to the disruption of cell membrane integrity and inhibition of essential metabolic pathways in microorganisms. The compound’s anticancer properties may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(2,4-Dimethylphenyl)imino]acenaphthylen-1(2H)-one
- (2E)-2-[(2,5-Dimethylphenyl)imino]acenaphthylen-1(2H)-one
- (2E)-2-[(2,3-Dimethylphenyl)imino]acenaphthylen-1(2H)-one
Uniqueness
(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dimethyl groups can enhance the compound’s stability and alter its interaction with molecular targets compared to other similar compounds.
Properties
CAS No. |
913814-01-4 |
|---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)iminoacenaphthylen-1-one |
InChI |
InChI=1S/C20H15NO/c1-12-6-3-7-13(2)18(12)21-19-15-10-4-8-14-9-5-11-16(17(14)15)20(19)22/h3-11H,1-2H3 |
InChI Key |
RMECEOORFIMKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2C3=CC=CC4=C3C(=CC=C4)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)

![4-[Bis(4-fluorophenyl)amino]benzonitrile](/img/structure/B14199748.png)

![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14199757.png)



![(2S)-2-{[(Quinolin-3-yl)methoxy]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B14199810.png)


